molecular formula C17H23F3N2O2 B7633734 1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[4-(trifluoromethyl)cyclohexyl]urea

1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[4-(trifluoromethyl)cyclohexyl]urea

カタログ番号 B7633734
分子量: 344.37 g/mol
InChIキー: MFTUSHGXCPWLHJ-NRXISQOPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[4-(trifluoromethyl)cyclohexyl]urea is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TAK-659 and belongs to the class of urea-based inhibitors. TAK-659 has been studied extensively for its ability to inhibit the activity of protein kinases, which play a critical role in various cellular processes.

作用機序

TAK-659 exerts its pharmacological effects by inhibiting the activity of protein kinases, which play a critical role in various cellular processes. TAK-659 selectively inhibits BTK, ITK, and JAK3 kinases, which are involved in the activation of B-cells, T-cells, and cytokine signaling pathways, respectively. By inhibiting these kinases, TAK-659 can suppress the proliferation and survival of cancer cells and modulate the immune response in autoimmune and inflammatory diseases.
Biochemical and Physiological Effects
TAK-659 has been shown to exhibit potent inhibitory activity against BTK, ITK, and JAK3 kinases, which play a critical role in various cellular processes. In preclinical studies, TAK-659 has been shown to inhibit the proliferation and survival of cancer cells and modulate the immune response in autoimmune and inflammatory diseases. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and tissue distribution.

実験室実験の利点と制限

The advantages of using TAK-659 in lab experiments include its potent inhibitory activity against BTK, ITK, and JAK3 kinases, which makes it a valuable tool for studying the role of these kinases in various diseases. TAK-659 also has a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, the limitations of using TAK-659 in lab experiments include its synthetic nature, which may limit its availability and increase its cost. Additionally, the specificity of TAK-659 for BTK, ITK, and JAK3 kinases may limit its utility in studying other kinases.

将来の方向性

Several future directions for TAK-659 research include:
1. Investigating the potential therapeutic applications of TAK-659 in various cancers, autoimmune disorders, and inflammatory diseases.
2. Studying the mechanism of action of TAK-659 in various cellular processes, including cell proliferation, differentiation, and survival.
3. Developing new synthetic methods for TAK-659 to improve its availability and reduce its cost.
4. Studying the specificity of TAK-659 for BTK, ITK, and JAK3 kinases and identifying other kinases that may be targeted by TAK-659.
5. Conducting clinical trials to evaluate the safety and efficacy of TAK-659 in humans.
Conclusion
TAK-659 is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TAK-659 selectively inhibits BTK, ITK, and JAK3 kinases, which play a critical role in various cellular processes. TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Several future directions for TAK-659 research include investigating its potential therapeutic applications, studying its mechanism of action, developing new synthetic methods, and conducting clinical trials to evaluate its safety and efficacy in humans.

合成法

The synthesis of TAK-659 involves several steps, starting from the reaction of 4-(trifluoromethyl)cyclohexanone with hydroxylamine to form the corresponding oxime. The oxime is then reacted with 2-phenylpropanal to form the desired imine, which is reduced with sodium borohydride to produce the amine intermediate. The amine intermediate is then reacted with the appropriate isocyanate to form TAK-659.

科学的研究の応用

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Several preclinical studies have shown that TAK-659 can inhibit the activity of several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3). These kinases play a critical role in various cellular processes, including cell proliferation, differentiation, and survival.

特性

IUPAC Name

1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[4-(trifluoromethyl)cyclohexyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O2/c18-17(19,20)13-6-8-14(9-7-13)21-16(24)22-15(11-23)10-12-4-2-1-3-5-12/h1-5,13-15,23H,6-11H2,(H2,21,22,24)/t13?,14?,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTUSHGXCPWLHJ-NRXISQOPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)(F)F)NC(=O)NC(CC2=CC=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1C(F)(F)F)NC(=O)N[C@@H](CC2=CC=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。